molecular formula C12H7NO4 B138354 3-Amino-4-hydroxy-1,8-naphthalic anhydride CAS No. 134870-46-5

3-Amino-4-hydroxy-1,8-naphthalic anhydride

Cat. No. B138354
M. Wt: 229.19 g/mol
InChI Key: SJFVWWDXFVIHLQ-UHFFFAOYSA-N
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Description

The compound 3-Amino-4-hydroxy-1,8-naphthalic anhydride is a derivative of naphthalic anhydride, which is a structural motif found in various chemical entities used for applications such as dye synthesis and anion recognition. The presence of amino and hydroxy groups on the naphthalene ring structure allows for further chemical modifications and interactions with other molecules .

Synthesis Analysis

The synthesis of derivatives of 1,8-naphthalic anhydride, such as the phenylazo derivatives, involves the diazotization process followed by coupling to specific anilines. In the case of 3-amino-1,8-naphthalic anhydride, it is coupled to N-β-hydroxyethyl-N-β-cyanoethylaniline to afford the corresponding phenylazo naphthalic anhydrides. These intermediates can then be further reacted with amines and o-diamines to produce dyes .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-hydroxy-1,8-naphthalic anhydride is characterized by the presence of amino and hydroxy groups attached to the naphthalene ring system. These functional groups are crucial for the molecule's ability to participate in various chemical reactions, including hydrogen bonding and azo coupling, which are essential for its applications in dye synthesis and anion recognition .

Chemical Reactions Analysis

The chemical reactivity of 3-Amino-4-hydroxy-1,8-naphthalic anhydride is highlighted by its ability to undergo azo coupling reactions, which is a common method for dye synthesis. The amino group plays a vital role in these reactions, allowing the formation of azo bonds with diazonium compounds. Additionally, the hydrogen bonding capability of the naphthalimide N–H moiety is utilized in the cooperative binding of anions such as dihydrogenphosphate, as demonstrated by the substantial shift in the resonance for the naphthalimide N–H during 1H NMR titration experiments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-hydroxy-1,8-naphthalic anhydride derivatives are influenced by the substituents on the naphthalene ring. For instance, dyes derived from 4-amino-1,8-naphthalic anhydrides absorb at longer wavelengths compared to their 3-amino-based isomers and exhibit better light fastness. These properties make them suitable for coloring synthetic polymer fibers such as polyester, cellulose secondary acetate, cellulose tri-acetate, and polyamide. The ability to form stable hydrogen bonds with anions also reflects the compound's chemical properties, which can be exploited in applications like anion recognition .

Scientific Research Applications

Dye Synthesis and Applications

3-Amino-4-hydroxy-1,8-naphthalic anhydride derivatives are used in synthesizing dyes for synthetic polymer fibers. These derivatives, when diazotized and coupled with other compounds, can yield a range of colors from orange to bluish-red with excellent fastness properties on materials like polyester, cellulose secondary acetate, and polyamide. Their absorption and light fastness characteristics vary depending on the specific amino-based isomer used (Peters & Bide, 1986).

Photochemical and Fluorescent Properties

The photochemical properties of 1,8-naphthalic anhydride derivatives, including those with primary or secondary amino groups, have been studied. These compounds exhibit good photostability and fluorescence quantum yield, making them suitable for various applications in the fields of bio-imaging and the creation of fluorescent bioactive compounds (Grabtchev, Konstantinov, Guittonneau, & Meallier, 1997).

Fluorescent Dyes for Textiles

Research has shown the potential of 3-Amino-4-hydroxy-1,8-naphthalic anhydride derivatives in creating fluorescent dyes for textiles, particularly polyester. These dyes are characterized by their fluorescence properties and the effect of amine nucleophilicity on the condensation reaction (Xu-hong, Zhenghua, & Kongchang, 1989).

Cytochemical Applications

In cytochemistry, derivatives of 1,8-naphthalic anhydride, such as 3-amino-1,8-naphthalic anhydride, are used for revealing protein amino groups. They demonstrate a strong fluorescence reaction in specific cell components, especially when studying cellular structures like cytoplasmic granules in mammalian eosinophils and avian heterophils (Stockert, Trigoso, & Braña, 1994).

Solvatochromic Analysis

Solvatochromic analysis of naphthalene-1,8-dicarboxylic acid derived compounds, including 6-amino-1,8-naphthalic anhydride derivatives, has been performed to understand their photophysical characteristics. This research is crucial for applications in bio-imaging and the development of new fluorescent bioactive compounds (Nicolescu et al., 2020).

Future Directions

The future directions for research on 3-Amino-4-hydroxy-1,8-naphthalic anhydride and related compounds are promising. They have potential applications in organic light-emitting diodes (OLEDs) due to their high stability, lifetime, and luminescence quantum yield . Furthermore, their use as labeling reagents in biological systems is also being explored .

properties

IUPAC Name

7-amino-8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c13-8-4-7-9-5(10(8)14)2-1-3-6(9)11(15)17-12(7)16/h1-4,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFVWWDXFVIHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxy-1,8-naphthalic anhydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yao, X Qian - Journal of Fluorine Chemistry, 2000 - Elsevier
Synthesis of fluorine-containing oxazolonaphthalimide hydroperoxides as DNA photocleavers - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books …
Number of citations: 10 www.sciencedirect.com

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